Lipophilicity (logP) Differentiation: Isopropyl vs. Methyl, Ethyl, and tert-Butyl Analogs
The calculated logP of 4-isopropyl-1,2,3-thiadiazole-5-carboxylic acid is 1.48–1.50 , which is approximately 2.7-fold higher than that of the 4-methyl analog (logP = 0.54) [1] and 33-fold higher than the 4-ethyl analog (logP = 0.045) [2]. It is only 0.05 log units lower than the 4-tert-butyl analog (logP = 1.53) , yet the isopropyl group offers significantly less steric hindrance and a different metabolic profile due to the absence of quaternary carbon. The unsubstituted 1,2,3-thiadiazole-5-carboxylic acid has a logP of 0.24 .
| Evidence Dimension | Partition coefficient (logP, predicted) – lipophilicity |
|---|---|
| Target Compound Data | logP = 1.48 (ChemDiv) / 1.50 (BaseChem XlogP) |
| Comparator Or Baseline | 4-Methyl: logP = 0.54; 4-Ethyl: logP = 0.045; 4-tert-Butyl: logP = 1.53; Unsubstituted: logP = 0.24 |
| Quantified Difference | ΔlogP (vs. 4-Methyl) = +0.94; ΔlogP (vs. 4-Ethyl) = +1.44; ΔlogP (vs. 4-tert-Butyl) = −0.05 |
| Conditions | Predicted logP values from multiple computational models (XlogP, ChemDiv, Molinspiration). Consistent trend across platforms. |
Why This Matters
The intermediate lipophilicity of the isopropyl derivative often translates to a favorable balance between membrane permeability and aqueous solubility, which is a desirable start for lead optimization in medicinal chemistry.
- [1] Molbase. 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (CAS 18212-21-0). LogP = 0.54470. Accessed via https://m.molbase.cn/. View Source
- [2] Chembase. 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid. Hydrophobicity (logP) = 0.045. Accessed via https://www.chembase.cn/. View Source
